LMK-235, chemically known as N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide, is a potent and selective histone deacetylase inhibitor (HDACi) currently under investigation for its potential therapeutic applications in various diseases, including cancer. [] It belongs to the hydroxamate-based class of HDAC inhibitors and exhibits a distinct selectivity profile for HDAC4 and HDAC5. []
The synthesis of LMK-235 involves a multi-step process using a novel alkoxyamide connecting unit linker region. [] While the specific details of the synthesis are not provided in the analyzed papers, the use of an alkoxyamide linker region suggests a strategy for optimizing the selectivity profile of the molecule towards specific HDAC isoforms.
LMK-235 primarily acts by inhibiting the enzymatic activity of class IIa HDACs, specifically HDAC4 and HDAC5, with nanomolar potency. [] This inhibition leads to increased histone acetylation, which in turn can alter gene expression. [, , , , , ] The impact of LMK-235 on specific downstream pathways and targets varies depending on the cell type and disease context, but common effects include:
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5